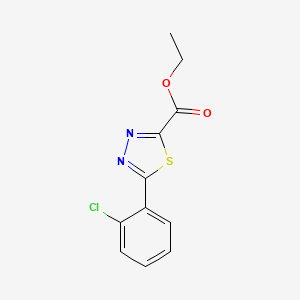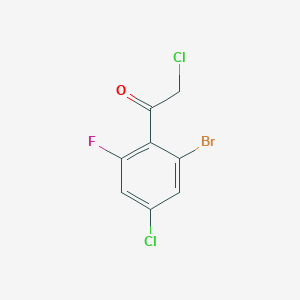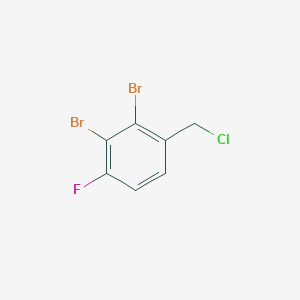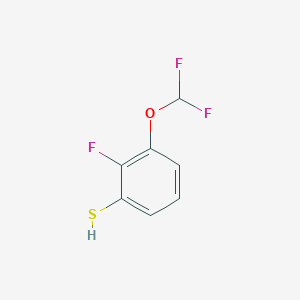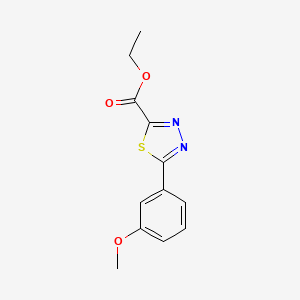![molecular formula C16H15F4N3O2 B1411118 N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1980064-17-2](/img/structure/B1411118.png)
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Übersicht
Beschreibung
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (FMP) is an organic compound belonging to the class of ureas, which is a type of amide. FMP is a useful synthetic building block for the synthesis of other compounds, due to its versatile reactivity and its ability to form strong carbon-nitrogen bonds. FMP is of particular interest to chemists due to its ability to form strong carbon-nitrogen bonds, and has been used in a variety of applications, including drug development, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Modification and Anticancer Applications
One study focused on modifying a related compound by replacing the acetamide group with an alkylurea moiety to evaluate its anticancer effects. This modification aimed to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced toxicity, suggesting potential as an anticancer agent with low toxicity (Wang et al., 2015). Similarly, another study synthesized derivatives with alkylurea moieties to serve as PI3K inhibitors and anticancer agents, highlighting their efficacy in reducing tumor growth in mice models (Xie et al., 2015).
Synthesis and Potential in Alzheimer's Disease Treatment
Research on N-benzylated derivatives explored their synthesis and evaluation for anti-Alzheimer's activity. The study aimed to design analogs based on the lead compound donepezil, with modifications to enhance treatment efficacy for Alzheimer's disease (Gupta et al., 2020).
Internal Standard for LC–MS Analysis
Another study synthesized a deuterium-labeled version of a related compound to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This research aimed to facilitate drug absorption, distribution, and pharmacokinetic studies by providing a stable internal standard (Liang et al., 2020).
Imaging Agent for Prostate Cancer
Further research synthesized and evaluated a compound as a potential imaging agent for prostate-specific membrane antigen (PSMA) in prostate cancer. This study focused on the development of new positron-emitting imaging agents for PSMA-expressing tissues, offering insights into prostate cancer diagnostics (Chen et al., 2011).
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2/c1-9-12(4-6-14(22-9)16(18,19)20)23-15(24)21-8-10-3-5-13(25-2)11(17)7-10/h3-7H,8H2,1-2H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMUELLEPTQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-piperazine-1-carboxamidine](/img/structure/B1411038.png)


